

Application Note: Isolation of Cycloviolacin O2 using Reversed-Phase HPLC

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Compound of Interest

Compound Name: cycloviolacin O2

Cat. No.: B1578306

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloviolacin O2 (CyO2) is a bioactive cyclic peptide, known as a cyclotide, isolated from the plant *Viola odorata*.^[1] Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability against thermal, chemical, and enzymatic degradation.^[2] CyO2 has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria, and cytotoxic effects against cancer cell lines.^{[3][4][5][6]} These properties make CyO2 a promising scaffold for future drug design.^[5] High-purity isolation is critical for its characterization and use in downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying cyclotides due to their hydrophobic nature.^{[1][5][6][7]} This document provides a detailed protocol for the extraction and purification of CyO2 from *Viola odorata*.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. Cyclotides, including CyO2, possess a significant hydrophobic surface patch which allows for strong interaction with a nonpolar stationary phase (e.g., C18 silica).^[7] The separation is achieved by eluting the bound peptides with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase. More hydrophobic molecules are retained longer on the column and

elute at higher organic solvent concentrations. The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.

Experimental Protocols

Part 1: Extraction and Initial Purification

This protocol is adapted from established methods for cyclotide extraction.[\[6\]](#)

Materials:

- Dried aerial parts of *Viola odorata*
- 60% aqueous methanol (MeOH)
- Dichloromethane
- Methanol (100%)
- Solid-Phase Extraction (SPE) C18 cartridges
- Filtration apparatus

Procedure:

- Extraction:
 - Submerge 100 g of dried, powdered plant material in 4 L of 60% aqueous methanol.[\[6\]](#)
 - Stir or shake the mixture overnight at room temperature.
 - Perform a second extraction of the plant material with an additional 4 L of 60% aqueous methanol to ensure maximum yield.[\[6\]](#)
- Filtration:
 - Filter the combined extracts through Whatman paper to remove solid plant debris.[\[7\]](#)
- Liquid-Liquid Extraction:

- Combine the filtered extract with dichloromethane in a 2:1 ratio (aqueous:organic).[6]
- Mix thoroughly in a separatory funnel and allow the phases to separate.
- Collect the upper aqueous phase, which contains the more polar cyclotides. Discard the lower dichloromethane phase containing lipids and chlorophyll.
- Solid-Phase Capture:
 - Load the collected aqueous phase onto a pre-conditioned C18 solid-phase extraction (SPE) column or cartridge.[6]
 - Wash the column with water or a low percentage of organic solvent to remove highly polar impurities.
 - Elute the cyclotide-enriched fraction from the C18 material using 100% methanol.[6]
- Drying:
 - Evaporate the methanol from the eluted fraction under reduced pressure (e.g., using a rotary evaporator) to yield a crude peptide extract.
 - Lyophilize the remaining aqueous solution to obtain a dry powder.

Part 2: Preparative Reversed-Phase HPLC

The crude extract is subjected to preparative RP-HPLC for the isolation of individual cyclotides.

Procedure:

- Sample Preparation: Reconstitute the lyophilized crude extract in the initial mobile phase (e.g., 10% acetonitrile with 0.05% TFA).
- HPLC Purification: Inject the sample onto the preparative RP-HPLC system using the conditions outlined in Table 1.
- Fraction Collection: Collect fractions based on the UV chromatogram peaks. CyO2 is expected to elute within a gradient of 30-70% of the organic solvent.

- Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the target peptide with the correct molecular weight.[6]

Part 3: Purity Analysis by Analytical RP-HPLC

Fractions identified as containing CyO2 are pooled and analyzed for purity using analytical RP-HPLC.

Procedure:

- Sample Preparation: Take an aliquot of the pooled, purified fraction.
- HPLC Analysis: Inject the sample onto an analytical RP-HPLC system using the conditions outlined in Table 2.
- Purity Assessment: Integrate the peak corresponding to CyO2. Purity is calculated as the area of the target peak divided by the total area of all peaks in the chromatogram. A purity of >95% is typically achieved.[6]

Data Presentation

Table 1: Preparative RP-HPLC Parameters for **Cycloviolacin O2** Isolation

Parameter	Specification	Reference
System	ÄKTA basic HPLC system or equivalent	[6]
Column	ReproSil-Pur C18-AQ	[6]
	Dimensions: 250 x 20 mm i.d.	[6]
	Particle Size: 10 µm	[6]
	Pore Size: 300 Å	[6]
Mobile Phase A	10% Acetonitrile in 0.05% TFA	[6]
Mobile Phase B	60% Acetonitrile in 0.045% TFA	[6]
Gradient	Linear gradient from 100% A to 100% B	[6]
	Duration: 45 minutes	[6]
Flow Rate	5 mL/min	[6]

| Detection | UV at 215, 254, and 280 nm |[6] |

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

Parameter	Specification	Reference
Column	Phenomenex Gemini C18 or equivalent	[8]
	Dimensions: 250 x 10 mm i.d.	[8]
	Particle Size: 5 µm	[8]
Mobile Phase A	Water with 0.05% TFA	[8]
Mobile Phase B	Acetonitrile with 0.05% TFA	[8]
Gradient	Linear gradient (e.g., 20% to 90% B)	[8]
Flow Rate	2 mL/min	[8]

| Detection | UV at 213 and 280 nm |[8] |

Table 3: Quantitative Results for **Cycloviolacin O2**

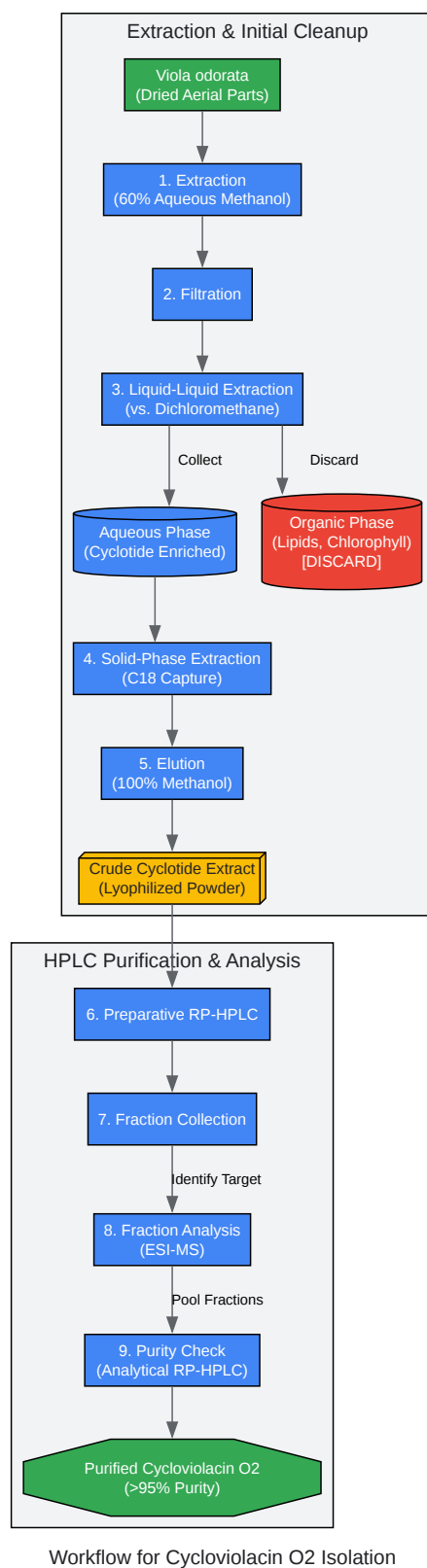
Parameter	Value	Reference
Molecular Weight (ESI-MS)	~3140.7 Da	

| Final Purity | >95% |[6] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation and purification of **cycloviolacin O2**.



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Caption: Workflow for the isolation and purification of **Cycloviolacin O2**.

Conclusion

The described protocol, combining solvent extraction, solid-phase capture, and a two-step reversed-phase HPLC process, is a robust and effective method for obtaining high-purity **cycloviolacin O2** from *Viola odorata*. The use of preparative C18 columns with an acetonitrile/water/TFA mobile phase system allows for efficient separation of CyO2 from other plant metabolites and cyclotide analogues. The final purity of >95%, confirmed by analytical RP-HPLC and mass spectrometry, ensures the suitability of the isolated peptide for detailed biological and pharmacological investigations.

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- To cite this document: BenchChem. [Application Note: Isolation of Cycloviolacin O2 using Reversed-Phase HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578306#cycloviolacin-o2-isolation-using-reversed-phase-hplc]

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